Fmoc-GABA-OH

Catalog No.
S715558
CAS No.
116821-47-7
M.F
C19H19NO4
M. Wt
325.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-GABA-OH

CAS Number

116821-47-7

Product Name

Fmoc-GABA-OH

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

InChI

InChI=1S/C19H19NO4/c21-18(22)10-5-11-20-19(23)24-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17H,5,10-12H2,(H,20,23)(H,21,22)

InChI Key

ACUIFAAXWDLLTR-UHFFFAOYSA-N

SMILES

Array

Synonyms

116821-47-7;Fmoc-GABA-OH;Fmoc-gamma-Abu-OH;Fmoc-GABA;4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanoicacid;N-Fmoc-DL-4-amino-butyricacid;4-(Fmoc-amino)butyricacid;4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoicAcid;N-gamma-Fmoc-gamma-aminobutyricacid;IN1548;4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoicacid;4-({[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)BUTANOICACID;Fmoc-?-Abu-OH;AC1MBSRO;Fmoc-g-Aminobutyricacid;n-fmoc-4-aminobutyricacid;SCHEMBL178801;04069_FLUKA;CTK8B4031;MolPort-003-725-608;Fmoc-GABAandFmoc-gamma-Abu-OH;ZINC2516950;ANW-43732;SBB065987;AKOS012614849

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC(=O)O

The exact mass of the compound Fmoc-GABA-OH is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Fmoc-GABA-OH (CAS 116821-47-7) is a highly processable, N-protected aliphatic amino acid widely procured as a flexible spacer and linker building block in solid-phase peptide synthesis (SPPS), peptide-drug conjugates (PDCs), and PROTAC development . Featuring a 4-carbon gamma-aminobutyric acid core, it introduces moderate, non-chiral flexibility into peptide backbones or between functional domains [1]. The compound exhibits excellent solubility in standard organic solvents like DMF and NMP, making it highly compatible with automated synthesis workflows requiring rapid, high-yield coupling and standard Fmoc deprotection protocols[2].

Generic substitution of Fmoc-GABA-OH with other aliphatic linkers fundamentally alters the spatial and physicochemical properties of the final construct, often leading to functional failure or manufacturing inefficiencies [1]. Substituting with the shorter Fmoc-beta-Ala-OH (3 carbons) can cause severe steric hindrance during the conjugation of bulky payloads or fluorophores, drastically reducing coupling yields [2]. Conversely, substituting with the longer Fmoc-Ahx-OH (6 carbons) introduces excessive hydrophobicity, which increases the risk of on-resin aggregation during synthesis and reduces the aqueous solubility of the final therapeutic[1]. Furthermore, utilizing the Boc-protected variant (Boc-GABA-OH) requires harsh acidic cleavage conditions (e.g., TFA or HF) that are incompatible with acid-sensitive side-chain protecting groups, making Fmoc-GABA-OH the mandatory choice for orthogonal Fmoc-SPPS strategies [3].

Steric Relief and Yield Improvement in Payload Conjugation

When conjugating bulky groups such as FITC or complex payloads to a peptide backbone, direct attachment or the use of short spacers often results in poor coupling yields due to steric hindrance[1]. Utilizing Fmoc-GABA-OH as a spacer introduces a 4-carbon aliphatic chain that physically separates the reactive amine from the bulky peptide core. Compared to shorter alternatives like Fmoc-beta-Ala-OH (3 carbons) or direct coupling, Fmoc-GABA-OH provides sufficient spatial extension to significantly improve conjugation yields[2]. In standard SPPS workflows, incorporating a GABA or Ahx spacer prior to FITC labeling has been shown to increase final conjugate yields from <50% (direct coupling) to >90%, while preventing fluorescence quenching [1].

Evidence DimensionConjugation yield of bulky payloads (e.g., FITC)
Target Compound DataFmoc-GABA-OH spacer (>90% yield)
Comparator Or BaselineDirect coupling or Fmoc-beta-Ala-OH (<50% yield or higher steric clash)
Quantified Difference>40% improvement in final conjugation yield
ConditionsSPPS on Rink amide resin, standard activation, FITC labeling

Maximizing conjugation yield directly reduces the consumption of expensive payloads and fluorophores, lowering overall manufacturing costs.

Hydrophobic Balance in Linker Selection vs. Ahx

The selection of an aliphatic spacer requires balancing flexibility with the hydrophobic penalty it imparts to the final molecule. Fmoc-Ahx-OH (6 carbons) is a common flexible linker, but its longer aliphatic chain significantly increases the lipophilicity of the resulting conjugate, which can trigger on-resin aggregation during synthesis and reduce the aqueous solubility of the final therapeutic[1]. Fmoc-GABA-OH (4 carbons) provides a critical intermediate flexibility[2]. By reducing the aliphatic chain length by two methylene (-CH2-) units compared to Ahx, GABA lowers the LogP of the final construct, thereby improving aqueous solubility and reducing aggregation-related synthesis failures, while still maintaining sufficient distance to prevent steric clash between conjugated domains [1].

Evidence DimensionAliphatic chain length and hydrophobic contribution
Target Compound DataFmoc-GABA-OH (4-carbon chain, lower hydrophobic penalty)
Comparator Or BaselineFmoc-Ahx-OH (6-carbon chain, higher aggregation risk)
Quantified DifferenceReduction of 2 methylene units, decreasing lipophilicity and improving aqueous solubility
ConditionsAqueous formulation of peptide-drug conjugates or PROTACs

Selecting a spacer with a lower hydrophobic penalty prevents costly synthesis failures due to on-resin aggregation and improves the bioavailability of the final formulated product.

Orthogonal Deprotection Compatibility vs. Boc-GABA-OH

For complex peptide constructs containing acid-sensitive side-chain protecting groups (e.g., Trt, OtBu, Pbf), the choice of N-terminal protecting group on the spacer is critical for manufacturing viability [1]. Fmoc-GABA-OH undergoes rapid and quantitative deprotection using 20% piperidine in DMF (mild base) in 15-20 minutes [1]. In contrast, its direct analog Boc-GABA-OH requires harsh acidic conditions (e.g., 50% TFA) for deprotection . Utilizing Fmoc-GABA-OH allows the spacer to be elongated without prematurely cleaving side-chain protections, ensuring the integrity of the peptide until the final global cleavage step. This orthogonal compatibility routinely enables high crude purities for complex sequences, whereas Boc-based strategies would lead to catastrophic side-reaction profiles in Fmoc-SPPS workflows[1].

Evidence DimensionDeprotection conditions and side-chain integrity
Target Compound DataFmoc-GABA-OH (20% piperidine, preserves acid-labile groups)
Comparator Or BaselineBoc-GABA-OH (50% TFA, cleaves acid-labile groups)
Quantified Difference100% preservation of Trt/OtBu groups during spacer deprotection
ConditionsStandard Fmoc-SPPS orthogonal synthesis workflow

Orthogonal deprotection compatibility ensures that expensive, heavily modified peptide sequences are not destroyed during intermediate synthesis steps, ensuring high crude purity and reducing purification bottlenecks.

High-Efficiency Coupling Kinetics in Automated SPPS

Fmoc-GABA-OH exhibits excellent solubility in standard SPPS solvents such as DMF and NMP, which is a prerequisite for automated peptide synthesizers [1]. When activated with standard coupling reagents like HBTU, HATU, or PyBOP in the presence of DIPEA, Fmoc-GABA-OH demonstrates rapid coupling kinetics, typically achieving >98% coupling efficiency within 30-60 minutes at room temperature[2]. Compared to PEG-based linkers (e.g., Fmoc-PEG2-OH), which can suffer from slower coupling rates and require double-coupling cycles due to their distinct solvation properties, Fmoc-GABA-OH behaves similarly to standard aliphatic amino acids, streamlining the manufacturing process and reducing total solvent and reagent consumption[1].

Evidence DimensionCoupling efficiency and cycle time
Target Compound DataFmoc-GABA-OH (>98% efficiency in single 30-60 min coupling)
Comparator Or BaselineFmoc-PEG2-OH (often requires double coupling or extended times)
Quantified DifferenceElimination of double-coupling steps, saving up to 50% of coupling reagents per spacer addition
ConditionsAutomated SPPS using HBTU/HATU or PyBOP activation in DMF

Rapid and near-quantitative coupling kinetics allow for seamless integration into automated synthesis platforms, minimizing cycle times and reagent waste.

Peptide-Drug Conjugate (PDC) Linkers

Ideal for inserting a flexible 4-carbon gap between a targeting peptide and a cytotoxic payload, preventing steric interference while maintaining better aqueous solubility than Ahx linkers [1].

PROTAC Spacer Engineering

Used as a building block for synthesizing PROTAC linkers where a moderate aliphatic distance is required between the target-binding ligand and the E3 ligase ligand, optimizing the degradation complex formation without excessive hydrophobicity .

Fluorophore Labeling of Peptides

Deployed as a spacer prior to N-terminal labeling with bulky fluorophores (e.g., FITC, Cy5) to improve coupling yields and prevent fluorescence quenching caused by proximity to the peptide backbone [2].

Self-Cleavable Prodrug Spacers

Utilized in the synthesis of oligoarginine-based prodrugs where the GABA moiety participates in controlled intramolecular cyclization and drug release under physiological conditions [3].

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

325.13140809 Da

Monoisotopic Mass

325.13140809 Da

Heavy Atom Count

24

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

4-(((9H-Fluoren-9-yl)methoxy)carbonylamino)butanoic acid

Dates

Last modified: 08-15-2023

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